molecular formula C12H13N3O2S B8278924 2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide

2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide

Cat. No.: B8278924
M. Wt: 263.32 g/mol
InChI Key: STNUHHSMYIGELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

2-amino-4-methyl-5-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H13N3O2S/c1-8-6-10(13)12(18(14,16)17)7-9(8)11-4-2-3-5-15-11/h2-7H,13H2,1H3,(H2,14,16,17)

InChI Key

STNUHHSMYIGELS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CC=CC=N2)S(=O)(=O)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-BuLi (1.7 M in pentane, 25 ml, 42 mmol) in dry THF at −78° C. was added 2-bromopyridine (1.9 ml, 20 mmol) in such a rate that the temperature did not exceed −70° C. The mixture was stirred for another 30 min at −78° C. A solution of ZnCl2 (2M in THF, 30 ml, 60 mmol) was added slowly and the cooling bath was removed and warmed to 20° C. 5-Iodo-2-aminobenzenesulfonamide (see compound 37) (1.0 g, 3.2 mmol) and Pd(PPh3)4 (0.3 g, 8 mol %) was added and the mixture was refluxed for 6 h. The THF was evaporated and the residue was treated with EDTA (53 g, 0.18 mol) and made slightly basic (pH=8-9) with 1 M NaOH followed by extraction with EtOAc (3×100 ml), drying (Na2SO4). The organic layer was concentrated to ca. 40 ml and n-hexane was added slowly. The product was filtered off, yielding 0.72 g (87%) of 2-amino-4-methyl-5-(2-pyridyl)-1-benzenesulfonamide as light-yellow crystals. The product was further transformed by Method G (using cyclohexanecarboxaldehyde). M.p. 229-231° C.
Quantity
25 mL
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reactant
Reaction Step One
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1.9 mL
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reactant
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0 (± 1) mol
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1 g
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0 (± 1) mol
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reactant
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0.3 g
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catalyst
Reaction Step Two
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53 g
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reactant
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0 (± 1) mol
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30 mL
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